Product packaging for (E)-ethyl 3-(2-chloropyridin-4-yl)acrylate(Cat. No.:)

(E)-ethyl 3-(2-chloropyridin-4-yl)acrylate

Cat. No.: B12486969
M. Wt: 211.64 g/mol
InChI Key: CVPOUFVXENKYKW-UHFFFAOYSA-N
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Description

Contextual Placement within Heterocyclic and Unsaturated Ester Chemistry

From a chemical classification standpoint, this compound is a derivative of both pyridine (B92270) and acrylic acid. Pyridines are a fundamental class of nitrogen-containing aromatic heterocyles that are pervasive in pharmaceuticals, agrochemicals, and materials science. The presence of the electron-withdrawing chlorine atom and the nitrogen atom in the pyridine ring influences the electronic properties of the entire molecule, affecting its reactivity and potential applications.

The ethyl acrylate (B77674) portion of the molecule is a classic example of an α,β-unsaturated ester. This functional group is a versatile synthon in organic chemistry, known for its susceptibility to a wide range of chemical transformations. These include conjugate additions (Michael additions), cycloadditions, and various palladium-catalyzed cross-coupling reactions.

Strategic Importance of the (E)-Acrylate Stereochemistry in Organic Synthesis

The "(E)" designation in the name of the compound is crucial, as it defines the stereochemistry of the double bond in the acrylate chain. This trans configuration is often the thermodynamically more stable isomer and is frequently the desired product in many synthetic reactions. The specific spatial arrangement of the substituents around the double bond plays a critical role in determining the three-dimensional structure of molecules derived from it, which is of paramount importance in fields such as medicinal chemistry, where biological activity is highly dependent on molecular shape.

The controlled synthesis of the (E)-isomer is a key consideration for its use as a building block, as it ensures stereochemical purity in subsequent synthetic steps, avoiding the formation of difficult-to-separate isomeric mixtures.

Overview of Key Research Domains Pertaining to Halogenated Pyridine Acrylates

Research involving halogenated pyridine acrylates spans several key domains. The chlorine atom on the pyridine ring serves as a handle for further functionalization, most notably through transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the 2-position of the pyridine ring, leading to the rapid generation of diverse molecular scaffolds.

Furthermore, the acrylate moiety can participate in a plethora of reactions. For instance, the double bond can be a substrate for hydrogenation, dihydroxylation, or epoxidation reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups like amides. This dual reactivity makes halogenated pyridine acrylates valuable intermediates in the synthesis of complex target molecules.

Table of Physicochemical Properties

PropertyValueSource
CAS Number 551950-41-5 cookechem.com
Molecular Formula C10H10ClNO2 cookechem.com
Molecular Weight 211.64 g/mol cookechem.com
Appearance White to pale yellow solid/powder molbase.com
Boiling Point 333.5 °C at 760 mmHg molbase.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10ClNO2 B12486969 (E)-ethyl 3-(2-chloropyridin-4-yl)acrylate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(2-chloropyridin-4-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-2-14-10(13)4-3-8-5-6-12-9(11)7-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPOUFVXENKYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for E Ethyl 3 2 Chloropyridin 4 Yl Acrylate

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, offering powerful tools for forming carbon-carbon bonds. For the synthesis of (E)-ethyl 3-(2-chloropyridin-4-yl)acrylate, these methods are primarily used to couple a pyridine (B92270) precursor with the acrylate (B77674) moiety.

The Mizoroki-Heck reaction is a versatile method for the vinylation of aryl halides. wikipedia.orgorganic-chemistry.org It involves the reaction of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base, to form a substituted alkene with high trans selectivity. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, this reaction would typically involve coupling a 2-chloro-4-halopyridine (where the halo group is iodine or bromine for higher reactivity) with ethyl acrylate.

The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex. This is followed by migratory insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination to release the final product and regenerate the Pd(0) catalyst. The use of bimetallic catalysts, such as Ni-Pd systems, has been shown to activate less reactive aryl bromides for the Mizoroki-Heck reaction, achieving high yields in shorter reaction times. researchgate.net

Table 1: Typical Conditions for Mizoroki-Heck Reaction

Component Examples Purpose Citation
Palladium Catalyst Pd(OAc)₂, PdCl₂, Palladacycles Active catalyst precursor semanticscholar.org, wikipedia.org
Ligand Triphenylphosphine (B44618) (PPh₃), Phosphine-Ylides Stabilizes catalyst, influences reactivity organic-chemistry.org
Base Triethylamine (Et₃N), Potassium acetate (B1210297) (KOAc) Neutralizes HX produced in the reaction wikipedia.org
Solvent DMF, DMA, Water, Ionic Liquids Solubilizes reactants and catalyst semanticscholar.org, wikipedia.org
Aryl Halide 2-chloro-4-iodopyridine (B15674), 2-chloro-4-bromopyridine Pyridine core precursor researchgate.net
Alkene Ethyl acrylate Forms the acrylate side chain researchgate.net

The Suzuki-Miyaura cross-coupling reaction is another powerful palladium-catalyzed method, typically used for coupling an organoboron compound with an organohalide. youtube.com While less direct for forming the acrylate chain itself, it is highly effective for derivatizing the pyridine core. researchgate.net For instance, a dihalopyridine could be selectively functionalized using a suitable boronic acid or boronate ester to install other necessary substituents before a subsequent olefination step.

The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. mdpi.com Catalytic systems based on N-heterocyclic carbenes (NHCs) have proven effective for the Suzuki-Miyaura coupling of less reactive heteroaryl chlorides, even in aqueous media. researchgate.net This makes the method particularly suitable for functionalizing the 2-chloropyridine (B119429) scaffold, which is often considered an electron-poor and challenging substrate. rsc.org Recent advancements have enabled these couplings with very low catalyst loadings, enhancing the industrial applicability and sustainability of the process. rsc.org

Table 2: Catalyst Systems for Suzuki-Miyaura Coupling of Heteroaryl Chlorides

Component Examples Purpose Citation
Palladium Precursor Pd(OAc)₂, Pd(PPh₃)₄ Forms the active Pd(0) catalyst mdpi.com, youtube.com
Ligand SPhos, XPhos, N-Heterocyclic Carbenes (NHCs) Enhances catalyst activity and stability researchgate.net
Base K₂CO₃, Cs₂CO₃, K₃PO₄ Activates the organoboron species mdpi.com
Solvent Toluene, Dioxane, Water, Ethanol Reaction medium researchgate.net, rsc.org
Boron Reagent Arylboronic acids, Arylboronate esters Carbon nucleophile source youtube.com

Olefination Protocols for (E)-Acrylate Stereoselectivity

Olefination reactions provide a direct route to forming the carbon-carbon double bond of the acrylate moiety. The key challenge is controlling the stereochemistry to selectively produce the desired (E)-isomer.

The Wittig reaction, which utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene, is a classic olefination method. libretexts.orglibretexts.org The reaction of 2-chloro-4-formylpyridine with a stabilized ylide, such as (triphenylphosphoranylidene)acetate, would yield the target acrylate. While stabilized ylides generally favor the formation of (E)-alkenes, mixtures of isomers can sometimes result. organic-chemistry.org

A more reliable method for achieving high (E)-selectivity is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgnumberanalytics.com This modification of the Wittig reaction uses a phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than a phosphonium ylide. wikipedia.org The reaction of 2-chloro-4-formylpyridine with the anion of triethyl phosphonoacetate almost exclusively yields the (E)-alkene. organic-chemistry.org This high stereoselectivity is attributed to thermodynamic control in the formation of the key oxaphosphetane intermediate. organic-chemistry.org The water-soluble phosphate (B84403) byproduct of the HWE reaction also simplifies product purification compared to the triphenylphosphine oxide generated in the Wittig reaction. orgsyn.org

Table 3: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

Feature Wittig Reaction Horner-Wadsworth-Emmons (HWE) Reaction Citation
Reagent Phosphonium ylide (e.g., Ph₃P=CHCO₂Et) Phosphonate carbanion (e.g., (EtO)₂P(O)CH⁻CO₂Et) libretexts.org, orgsyn.org
Precursor 2-chloro-4-formylpyridine 2-chloro-4-formylpyridine organic-chemistry.org, numberanalytics.com
(E/Z) Selectivity Moderate to good for (E) with stabilized ylides Excellent for (E) organic-chemistry.org, organic-chemistry.org
Byproduct Triphenylphosphine oxide (often difficult to remove) Dialkyl phosphate (water-soluble, easy to remove) wikipedia.org, orgsyn.org
Reactivity Highly reactive ylides More nucleophilic carbanions, react with hindered ketones orgsyn.org

In recent years, organocatalysis has emerged as a powerful, sustainable alternative to metal-catalyzed reactions. These methods avoid the use of potentially toxic and expensive heavy metals. While specific organocatalytic routes to this compound are not widely reported, analogous transformations suggest potential pathways. For instance, the acylation of pyridinols with acryloyl chloride in the presence of hindered pyridine bases like 2,6-lutidine can produce acrylates without polymerization. researchgate.net

Developing a metal-free olefination would likely involve the activation of a pyridine precursor through a different mechanism, possibly using amine catalysts or other small organic molecules to facilitate the condensation with an acrylate equivalent. This area represents a frontier in the synthesis of pyridine acrylates, promising greener and more cost-effective production methods.

Direct C-H Functionalization Strategies Towards the Pyridine Core

Direct C-H functionalization is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials, such as organohalides or organometallics. rsc.org This approach involves the direct conversion of a C-H bond on the pyridine ring into a C-C bond. However, the direct functionalization of pyridines presents significant challenges due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom, which can deactivate catalysts. rsc.org

Despite these difficulties, significant progress has been made. Palladium-catalyzed direct C-H arylation of 2-chloropyridine derivatives has been demonstrated as a streamlined alternative to traditional cross-coupling. chemrxiv.orgchemrxiv.org For the synthesis of the target molecule, a hypothetical direct C-H olefination of 2-chloropyridine at the C-4 position with ethyl acrylate would be the most efficient route. Achieving regioselectivity for the C-4 position over the more electronically activated C-3, C-5, and C-6 positions is a major hurdle that often requires the use of directing groups or specialized catalytic systems. nih.govchemrxiv.org Research into overcoming the deactivating effect of the pyridine nitrogen and controlling regioselectivity is ongoing and crucial for unlocking the full potential of this methodology. mdpi.com

Regioselective C-H Alkenylation of Chloropyridines with Acrylic Esters

Direct C-H alkenylation represents a powerful tool for the synthesis of vinyl-substituted heterocycles. This approach involves the direct coupling of a C-H bond in the pyridine ring with an alkene, such as an acrylic ester. A primary challenge in the functionalization of pyridine is controlling the regioselectivity, as the electronic nature of the ring can lead to mixtures of products. For a 2-chloropyridine, the C-H bonds at positions 3, 4, 5, and 6 are available for reaction.

Achieving regioselective alkenylation at the C-4 position requires overcoming the intrinsic reactivity of the other positions. The C-2 and C-6 positions (ortho to the nitrogen) are often the most electronically activated for C-H metalation. beilstein-journals.org However, the presence of the chloro group at C-2 sterically hinders this position and deactivates the ring, influencing the site-selectivity. Catalytic systems can be designed to favor the C-4 position. This can be achieved through bifunctional catalysts or by using directing groups that position the catalyst spatially for a specific C-H bond activation. researchgate.net While direct C-H activation of the parent pyridine often requires a large excess of the pyridine substrate, modern methods aim to use the pyridine as the limiting reagent. researchgate.net Nickel-aluminum bimetallic catalysts, for instance, have shown success in overriding the intrinsic C-2/C-4 selectivity to achieve C-3 alkenylation, demonstrating that catalyst design is crucial for controlling regioselectivity. researchgate.net For C-4 alkenylation of 2-chloropyridine, a catalyst system would need to navigate the electronic deactivation by the chlorine atom and the directing effect of the pyridine nitrogen to selectively activate the C4–H bond.

Table 1: Factors Influencing Regioselectivity in Pyridine C-H Alkenylation

Factor Influence on Regioselectivity Example/Principle
Catalyst System The choice of metal (e.g., Pd, Rh, Ru, Ni) and ligands dictates the site of C-H activation. A Ni-Al bimetallic system can override intrinsic selectivity to achieve C-3 functionalization. researchgate.net
Directing Groups A coordinating group installed on the pyridine can force the catalyst into proximity with a specific C-H bond (e.g., ortho- or meta-directing). Pyridyl groups have been used to direct ortho-C-H activation, while engineered templates can achieve meta-activation. acs.org
Steric Hindrance Bulky substituents can block access to adjacent C-H bonds, favoring reaction at less hindered positions. A substituent at the C-2 position, like chlorine, can sterically hinder C-H activation at the C-3 position.

| Electronic Effects | The inherent electron distribution of the substituted pyridine ring influences the acidity and reactivity of different C-H bonds. | The pyridine nitrogen atom electronically activates the ortho (C-2, C-6) positions for metalation. beilstein-journals.org |

Rhodium and Ruthenium Catalysis in Pyridine C-H Activation

Rhodium (Rh) and Ruthenium (Ru) complexes are highly effective catalysts for C-H activation and subsequent functionalization. nih.govnih.gov These metals can facilitate the alkenylation of pyridines with acrylic esters under relatively mild conditions.

Rhodium Catalysis: Rhodium-catalyzed C-H functionalization often proceeds through a chelation-assisted mechanism. nih.gov For substrates lacking a directing group, such as 2-chloropyridine, the reaction can be initiated by the coordination of the pyridine nitrogen to the Rh(I) or Rh(III) center. nih.govnih.gov A common catalytic cycle for Rh(III) involves an electrophilic deprotonation pathway to form a rhodacycle intermediate. nih.gov This intermediate then undergoes insertion of the alkene (ethyl acrylate) into the Rh-C bond. A subsequent β-hydride elimination step releases the final product, this compound, and the rhodium catalyst is regenerated by an oxidant, such as Cu(OAc)₂. nih.govrsc.org

Ruthenium Catalysis: Ruthenium(II) catalysts, particularly [RuCl₂(p-cymene)]₂, are also widely used for C-H alkenylation. nih.gov The mechanism is believed to involve the formation of a cationic Ru(II) species that coordinates to the pyridine. acs.org This is followed by C-H activation, often via a concerted metalation-deprotonation (CMD) pathway, to form a ruthenacycle. utexas.edu Similar to the rhodium cycle, the alkene inserts into the Ru-C bond, and the desired product is released through reductive elimination or β-hydride elimination, regenerating the active catalyst. acs.org These reactions can be highly regioselective, and studies on substituted pyridines have demonstrated successful C-6 propenylation, indicating the feasibility of selective C-H functionalization. nih.gov

Table 2: Comparison of Rhodium and Ruthenium Catalysts in C-H Alkenylation

Feature Rhodium Catalysis Ruthenium Catalysis
Typical Catalyst [Cp*RhCl₂]₂, [Rh(COD)Binapine]BF₄ nih.govacs.org [RuCl₂(p-cymene)]₂ nih.gov
Common Oxidant Cu(OAc)₂, AgOAc Cu(OAc)₂, AgSbF₆
Mechanism Chelation-assisted C-H activation, electrophilic deprotonation, oxidative coupling. nih.gov Concerted Metalation-Deprotonation (CMD), formation of vinylidene intermediates. acs.orgutexas.edu
Selectivity High regioselectivity, often controlled by directing groups or substrate electronics. acs.orgnih.gov Can be highly regioselective; has been used for C-6 propenylation of pyridines. nih.gov

| Reaction Conditions | Often requires elevated temperatures (e.g., 100-120 °C). | Variable conditions, can proceed at moderate to high temperatures. |

Green Chemistry and Sustainable Synthesis of this compound

In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic routes that minimize waste, reduce energy consumption, and avoid hazardous solvents.

Solvent-Free and Mechanochemical Synthetic Methodologies

Solvent-Free Synthesis: Performing reactions without a solvent (neat conditions) is a core principle of green chemistry, as it eliminates solvent waste, which is a major contributor to chemical pollution. Thermal, solvent-free Heck reactions, for example, can be achieved by adsorbing the reactants onto a solid support like neutral alumina (B75360) and irradiating the mixture. mdpi.com This approach could be adapted for the synthesis of this compound from 2-chloro-4-halopyridine and ethyl acrylate, significantly reducing the environmental impact.

Mechanochemistry: Mechanochemical synthesis involves using mechanical force, such as grinding or milling, to induce chemical reactions. nih.gov This technique often proceeds in the absence of bulk solvents, making it inherently green. Mechanochemistry has been successfully applied to the synthesis of various pyridine ligands and organometallic complexes. organic-chemistry.orgrsc.org For example, mechanochemically activated magnesium has been used for the direct C-4-H alkylation of pyridines. organic-chemistry.org A similar strategy could be envisioned for the alkenylation reaction, where grinding 2-chloropyridine with ethyl acrylate in the presence of a suitable catalyst and oxidant could provide a solvent-free pathway to the target molecule.

Microwave-Assisted and Aqueous Medium Reaction Systems

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions. cem.com This method offers several advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes), lower energy consumption, and often higher product yields with fewer side products. cem.comnih.gov Microwave heating has been effectively used to accelerate palladium-catalyzed cross-coupling reactions like the Heck reaction, which is a viable method for synthesizing the target compound from 2-chloro-4-halopyridine and ethyl acrylate. mdpi.comnih.govnih.gov The ability to safely reach temperatures above the solvent's boiling point in a sealed vessel is a key factor in the rate enhancement. cem.com

Aqueous Medium Reactions: Using water as a reaction solvent is highly desirable from a green chemistry perspective due to its non-toxic, non-flammable, and inexpensive nature. While organometallic catalysts are often sensitive to water, specialized ligands and reaction conditions have been developed to enable C-H activation and cross-coupling reactions in aqueous media. For instance, palladium-catalyzed Heck olefinations have been successfully performed in aqueous systems. mdpi.com The synthesis of this compound could potentially be achieved via a C-H activation pathway in water, using a water-soluble catalyst or under phase-transfer conditions.

Table 3: Green Synthesis Approaches for Pyridyl Acrylates

Methodology Principle Advantages
Mechanochemistry Use of mechanical force (milling/grinding) to drive reactions. nih.gov Solvent-free, reduced waste, potential for novel reactivity.
Microwave-Assisted Rapid and efficient heating using microwave irradiation. cem.com Drastically reduced reaction times, improved yields, lower energy use.
Aqueous Synthesis Using water as the reaction solvent. Environmentally benign, safe, and inexpensive solvent.

| Solvent-Free | Reactants are mixed directly without a solvent medium. mdpi.com | Eliminates solvent waste, simplifies purification, high atom economy. |

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a method for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. youtube.comyoutube.com For this compound, two primary disconnection strategies are apparent.

Strategy 1: Disconnection of the Pyridyl-Carbon Bond (C-C Coupling Approach)

This strategy involves disconnecting the single bond between the pyridine ring and the acrylate side chain. This approach is characteristic of modern C-H activation or traditional cross-coupling reactions.

Path A (C-H Activation): The disconnection is made at the C4-Cα bond, leading back to 2-chloropyridine and ethyl acrylate . This is the most direct and atom-economical route, relying on a regioselective C-H activation catalyst (e.g., Rh, Ru, Pd) to form the desired bond.

Path B (Heck Coupling): This disconnection also targets the C4-Cα bond but assumes a pre-functionalized pyridine. The precursors are 2-chloro-4-halopyridine (where halo = I, Br) and ethyl acrylate . This synthesis would proceed via a palladium-catalyzed Heck reaction. mdpi.com

Strategy 2: Disconnection of the Alkene Double Bond (Olefination Approach)

This classical strategy involves disconnecting the Cα=Cβ double bond of the acrylate moiety. This leads back to a carbonyl compound and a phosphorus-stabilized nucleophile.

Path C (Horner-Wadsworth-Emmons Reaction): This is a highly reliable method for forming (E)-alkenes. The disconnection leads to 2-chloropyridine-4-carboxaldehyde and a phosphonate ylide, such as triethyl phosphonoacetate . The reaction between these two precursors in the presence of a base (e.g., NaH, NaOEt) would yield the target molecule with high (E)-selectivity. wikipedia.orgorganic-chemistry.org

Path D (Wittig Reaction): A similar disconnection leads to 2-chloropyridine-4-carboxaldehyde and a phosphorus ylide, such as (ethoxycarbonylmethylene)triphenylphosphorane . Using a stabilized ylide in a Wittig reaction also favors the formation of the (E)-alkene product. organic-chemistry.orgmasterorganicchemistry.com

(A schematic representation of the retrosynthetic pathways described above)

Mechanistic Investigations of E Ethyl 3 2 Chloropyridin 4 Yl Acrylate Reactions

Elucidation of Palladium-Catalyzed Reaction Cycles

Palladium catalysts are frequently employed in the synthesis and subsequent reactions of vinylpyridines. The catalytic cycles for these transformations are generally understood to proceed through a series of well-defined elementary steps.

The initiation of many palladium-catalyzed cross-coupling reactions involves the oxidative addition of a substrate to a low-valent palladium(0) species. youtube.comyoutube.com In the context of reactions involving the 2-chloropyridine (B119429) moiety, the C-Cl bond is a prime site for oxidative addition. nih.gov A Pd(0) complex, often stabilized by phosphine (B1218219) ligands, will insert into the carbon-chlorine bond, forming a Pd(II) intermediate. youtube.comyoutube.com This step is often rate-determining and results in a change in the oxidation state of the palladium center from 0 to +2. youtube.com

The final step in many cross-coupling catalytic cycles is reductive elimination, where a new carbon-carbon or carbon-heteroatom bond is formed from the Pd(II) intermediate, regenerating the Pd(0) catalyst. youtube.comyoutube.com For instance, if the palladium intermediate has both an aryl group (from the pyridine) and another organic fragment (R) attached, these two groups can couple and be eliminated from the metal center. youtube.com The stability of the resulting Pd(0) complex and the thermodynamics of the C-C bond formation drive this process. youtube.com

Table 1: Key Steps in Palladium-Catalyzed Reactions

Step Description Change in Pd Oxidation State
Oxidative Addition Insertion of the palladium center into a C-X bond (e.g., C-Cl). 0 to +2

Migratory insertion is a fundamental step in reactions like the Heck reaction, where an alkene inserts into a metal-carbon bond. libretexts.orgprinceton.edu In the synthesis of (E)-ethyl 3-(2-chloropyridin-4-yl)acrylate via a Heck-type reaction between 2-chloro-4-iodopyridine (B15674) and ethyl acrylate (B77674), the ethyl acrylate would insert into a Pd-pyridyl bond. The regioselectivity of this insertion is typically controlled by both steric and electronic factors, with the pyridyl group adding to the less substituted carbon of the acrylate double bond. libretexts.org

Following migratory insertion, a β-hydride elimination step occurs. libretexts.org This involves the abstraction of a hydrogen atom from a carbon atom beta to the palladium center, leading to the formation of a new double bond in the product and a palladium-hydride species. nih.gov The stereochemistry of the resulting alkene is determined during this step. For the formation of the (E)-isomer, a syn-elimination of the palladium and the β-hydrogen from a specific conformation of the intermediate is required. The use of certain ligands and reaction conditions can favor the conformation that leads to the (E)-product. acs.org The process is often reversible, allowing for isomerization to the thermodynamically more stable (E)-alkene. nih.govacs.org

Mechanisms of Pyridine (B92270) C-H Activation in Acrylate Coupling Reactions

An alternative to using pre-halogenated pyridines is the direct C-H activation of the pyridine ring for coupling with acrylates. nih.govntu.edu.sg This approach is more atom-economical. The mechanism for the direct C-H arylation of pyridine often involves a concerted metalation-deprotonation (CMD) pathway. acs.org In this process, a palladium catalyst, often in the presence of a ligand and a base, facilitates the cleavage of a C-H bond on the pyridine ring.

For pyridine and its derivatives, C-H activation can be challenging due to the electron-deficient nature of the ring. ntu.edu.sg To overcome this, strategies such as the use of a transient directing group or the in-situ formation of a more reactive pyridinium (B92312) salt have been developed. nih.govntu.edu.sg In some cases, a cooperative bimetallic mechanism, where two palladium centers work in concert, has been proposed to facilitate the C-H activation and subsequent functionalization. acs.orgberkeley.edu The acrylate can then couple with the resulting pyridyl-palladium species.

Stereochemical Determinants and Control Mechanisms in (E)-Acrylate Synthesis

The synthesis of the (E)-isomer of ethyl 3-(2-chloropyridin-4-yl)acrylate with high selectivity is a key challenge. The stereochemical outcome is primarily determined by the mechanism of the carbon-carbon bond-forming reaction, typically a Heck-type coupling.

Several factors influence the E/Z selectivity:

Nature of the Catalyst and Ligands: The steric and electronic properties of the phosphine ligands on the palladium catalyst play a crucial role. libretexts.org Bulky ligands can influence the conformational preferences of the reaction intermediates, thereby directing the stereochemical outcome of the β-hydride elimination.

Reaction Conditions: Temperature, solvent, and the nature of the base can all affect the stereoselectivity. The base is not only responsible for regenerating the catalyst but can also influence the equilibrium between different palladium intermediates. libretexts.org

Reaction Pathway: In Heck reactions, two main pathways are often considered: the neutral pathway and the cationic pathway. princeton.edu The choice of the pyridine precursor (e.g., halide vs. triflate) and additives can direct the reaction through one of these pathways, which can lead to different stereochemical outcomes. libretexts.orgprinceton.edu For instance, the cationic pathway, often favored with triflate leaving groups and bidentate phosphine ligands, can lead to different regioselectivity and stereoselectivity compared to the neutral pathway. libretexts.org

Reactivity Profile and Advanced Functionalization of E Ethyl 3 2 Chloropyridin 4 Yl Acrylate

Transformations Involving the Acrylate (B77674) Moiety

The ethyl acrylate portion of the molecule is a classic Michael acceptor, characterized by an electron-deficient carbon-carbon double bond. This feature makes it susceptible to a variety of nucleophilic addition reactions and a suitable monomer for polymerization processes.

Conjugate Addition Reactions (e.g., Michael Additions) on the (E)-Acrylate System

The vinylogous ester of (E)-ethyl 3-(2-chloropyridin-4-yl)acrylate is an excellent Michael acceptor. This reactivity is analogous to that of other vinyl-substituted N-heteroaromatic compounds, which readily undergo conjugate additions. thieme-connect.com A diverse array of nucleophiles, including amines, thiols, and carbanions, can be added to the β-position of the acrylate system.

The aza-Michael addition, the conjugate addition of an amine, is a particularly noteworthy transformation. Both aliphatic and aromatic amines can serve as effective nucleophiles for this reaction. researchgate.net The reaction can be catalyzed by various means, including anion-exchange supported ionic liquids, which provide an efficient and practical method for this transformation with vinylpyridines. researchgate.net

Similarly, thiols and thiophenols exhibit high reactivity towards vinyl-substituted N-heteroaromatic compounds, often proceeding without the need for a catalyst. thieme-connect.com The resulting thioether products are stable and formed in good yields. thieme-connect.com

Carbon nucleophiles, such as those derived from malonate esters, are also effective in Michael additions to vinylpyridines, a reaction first described in 1947. thieme-connect.comnih.gov More contemporary approaches have demonstrated that organolithium reagents can add to vinylpyridine systems, with the resulting anionic intermediate capable of being trapped by various electrophiles. nih.govnsf.gov This tandem conjugate addition-electrophilic trapping allows for the introduction of two new substituents in a single operation.

A summary of representative Michael donors for reactions with vinylpyridine systems is presented in the table below.

Michael DonorCatalyst/ConditionsProduct TypeReference
DiethylmalonateBaseAlkylated Malonate thieme-connect.com
Amines (various)Supported Ionic Liquidβ-Amino Ester researchgate.net
Benzyl MercaptanBaseThioether thieme-connect.com
ThiophenolsNoneThioether thieme-connect.com
Organolithium Reagents-Alkylated Pyridine (B92270) nih.govnsf.gov

Olefin Metathesis and Polymerization Studies

The acrylate functionality of this compound also allows for its participation in olefin metathesis and polymerization reactions. While specific studies on this particular molecule are not prevalent, the reactivity can be inferred from related systems.

Olefin Metathesis: Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. harvard.edumdpi.com However, the cross-metathesis of acrylates can be challenging due to the electron-deficient nature of the olefin. researchgate.net Despite these challenges, advancements in catalyst design, particularly with second-generation Grubbs catalysts, have enabled such transformations. researchgate.net These reactions are often performed under inert atmospheres, though air-tolerant systems have been developed. researchgate.net

Polymerization: The vinylpyridine moiety is known to undergo polymerization. For instance, 4-vinylpyridine (B31050) can be polymerized via radical polymerization initiated by agents like ammonium (B1175870) persulfate. Copolymers of 4-vinylpyridine with other monomers, such as acrylamide (B121943) and butyl methacrylate, have also been synthesized. sigmaaldrich.com The resulting polymers can be further functionalized, for example, by quaternization of the pyridine nitrogen. mdpi.com It is therefore expected that this compound could act as a monomer or comonomer in the synthesis of novel polymers with potentially interesting material properties. The polymerization of 4-vinylpyridine has been achieved using initiator-free systems, highlighting the inherent reactivity of the monomer. rsc.org

Reactions at the 2-Chloropyridine (B119429) Core

The 2-chloropyridine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution. Furthermore, the carbon-chlorine bond provides a handle for various cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways on the 2-Chloropyridine Moiety

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is due to the ability of the electron-withdrawing nitrogen atom to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. youtube.comvaia.comchegg.comstackexchange.com The attack of a nucleophile at the 2- or 4-position of a pyridine ring allows for the delocalization of the negative charge onto the nitrogen atom, which is a key stabilizing factor. vaia.comstackexchange.com

A wide range of nucleophiles can displace the chloride, including amines, alkoxides, and thiolates. This reaction provides a straightforward method for introducing diverse functional groups at the 2-position of the pyridine ring. The general mechanism involves the addition of the nucleophile to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to restore aromaticity. youtube.com

Further Cross-Coupling Reactions at the Pyridine C-Cl Bond

The C-Cl bond in 2-chloropyridines is a versatile functional group for transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Nickel-catalyzed cross-coupling reactions have been successfully employed for the alkylation of 2-chloropyridines. For example, the cross-electrophile coupling of 2-chloropyridines with alkyl bromides can be achieved using a nickel catalyst. nih.gov This method allows for the synthesis of functionalized 2-alkylated pyridines from readily available starting materials. nih.gov

Cobalt-catalyzed cross-coupling reactions have also been developed. For instance, a cobalt-catalyzed cross-coupling of aryl halides with 2-chloropyrimidines or 2-chloropyrazines has been reported, proceeding through the formation of aromatic organozinc reagents. nih.gov This suggests that similar cobalt-catalyzed methodologies could be applicable to this compound for the introduction of aryl or other organic fragments at the 2-position.

The table below summarizes some cross-coupling reactions applicable to 2-chloropyridine systems.

Coupling PartnerCatalyst SystemProduct TypeReference
Alkyl BromidesNiBr2·3H2O / Mn02-Alkylpyridine nih.gov
Arylzinc HalidesCobalt Halide / Zn dust2-Arylpyridine nih.gov

Regio- and Stereoselective Functionalization Strategies of the Molecule

The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve regio- and stereoselective functionalization.

Regioselectivity: The regioselectivity of reactions on the pyridine ring is highly dependent on the nature of the reagent and reaction conditions. For nucleophilic aromatic substitution, the 2- and 4-positions are electronically favored. vaia.comstackexchange.com In the case of metal-catalyzed cross-coupling reactions, the regioselectivity can often be controlled by the choice of catalyst and ligands. For instance, a maleate-derived blocking group has been used to direct Minisci-type alkylation specifically to the C-4 position of pyridines. nih.gov Studies on the functionalization of trihalogenated pyridines have also highlighted the influence of substituents on the regioselectivity of metalation reactions. mdpi.com

Stereoselectivity: The (E)-configuration of the acrylate double bond is generally stable, but isomerization to the (Z)-isomer could potentially occur under certain conditions, such as exposure to UV light or specific catalysts. In reactions involving the creation of new stereocenters, such as in Michael additions, the stereochemical outcome can be influenced by the use of chiral catalysts or auxiliaries. While specific studies on the stereoselective functionalization of this compound are limited, general principles of stereoselective synthesis would apply. For example, nickel-catalyzed hydroboration of acrylates has been shown to proceed with high diastereoselectivity. nih.govresearchgate.net Furthermore, the stereoselectivity of acrylate insertion into metal-carbon bonds has been investigated, with the ligand framework of the catalyst playing a crucial role in determining the stereochemical outcome. nih.gov

Computational and Theoretical Studies of E Ethyl 3 2 Chloropyridin 4 Yl Acrylate

Quantum Chemical Investigations (e.g., DFT) of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of (E)-ethyl 3-(2-chloropyridin-4-yl)acrylate. These calculations map the electron density distribution, identify frontier molecular orbitals (HOMO and LUMO), and predict sites of electrophilic and nucleophilic attack.

The electronic structure is heavily influenced by the substituent effects of the 2-chloropyridine (B119429) ring. The nitrogen atom and the chlorine atom both exert strong electron-withdrawing inductive effects (-I effects) due to their high electronegativity. lumenlearning.comlibretexts.org This withdrawal of electron density deactivates the pyridine (B92270) ring towards electrophilic substitution but also influences the reactivity of the acrylate (B77674) portion. libretexts.orglibretexts.org The ethyl acrylate group is itself an electron-withdrawing system.

Analysis of the frontier molecular orbitals is key to understanding reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactions. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. A smaller gap suggests higher reactivity. The spatial distribution of these orbitals indicates the most probable sites for reaction. For this molecule, the LUMO is expected to be localized over the acrylate’s carbon-carbon double bond and carbonyl group, making it susceptible to nucleophilic attack (e.g., in Michael additions). The HOMO would likely have significant contributions from the pyridine ring's π-system.

Table 1: Representative DFT-Calculated Electronic Properties Note: These values are representative for a molecule of this type and are typically calculated using a basis set like B3LYP/6-31G(d,p).

Parameter Predicted Value Significance
HOMO Energy ~ -7.0 eV Indicates electron-donating ability; lower values suggest weaker donation.
LUMO Energy ~ -1.5 eV Indicates electron-accepting ability; lower values suggest stronger acceptance.
HOMO-LUMO Gap ~ 5.5 eV Correlates with chemical reactivity and stability.
Dipole Moment ~ 2.5 - 3.5 D Reflects the overall polarity of the molecule, arising from the electronegative Cl and N atoms and the ester group.
Mulliken Charge on Cα Positive The carbon adjacent to the ester group is electrophilic.
Mulliken Charge on Cβ Negative The carbon adjacent to the pyridine ring is less electrophilic than Cα.

Prediction of Reaction Pathways and Transition States

Theoretical calculations are invaluable for mapping potential reaction pathways and identifying the associated transition states. A primary reaction pathway involving this compound is its synthesis, commonly achieved via the Mizoroki-Heck reaction. wikipedia.org This palladium-catalyzed cross-coupling reaction would typically involve the coupling of an aryl halide, such as 2-chloro-4-iodopyridine (B15674) or 2,4-dichloropyridine, with ethyl acrylate. wikipedia.orgorganic-chemistry.org

The catalytic cycle of the Heck reaction is well-established and can be modeled computationally: organic-chemistry.org

Oxidative Addition: A Pd(0) catalyst reacts with the aryl halide (e.g., 2-chloro-4-iodopyridine) to form a Pd(II) intermediate. This is often the rate-determining step.

Migratory Insertion: The ethyl acrylate coordinates to the Pd(II) complex, followed by insertion of the alkene into the Pd-aryl bond. This step determines the regioselectivity and creates a new carbon-carbon bond.

β-Hydride Elimination: Elimination of a palladium hydride species regenerates the double bond, yielding the final product. This step dictates the stereoselectivity, strongly favoring the trans or (E)-isomer. organic-chemistry.org

Reductive Elimination: The base used in the reaction regenerates the Pd(0) catalyst from the palladium hydride species.

Computational modeling can determine the activation energies for each transition state (TS) in this cycle. For instance, the transition state for the migratory insertion step (TSinsertion) and the β-hydride elimination step (TSelimination) are critical for understanding the reaction's efficiency and selectivity. acs.org

Table 2: Predicted Activation Energies for Key Heck Reaction Steps

Step Transition State Predicted Activation Energy (kcal/mol) Description
Oxidative Addition TSox-add 10 - 15 Initial activation of the aryl halide by the palladium catalyst.
Migratory Insertion TSinsertion 4 - 8 Formation of the C-C bond between the pyridine ring and the acrylate. acs.org
β-Hydride Elimination TSelimination 5 - 10 Formation of the final alkene product and a palladium-hydride species. acs.org

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure and preferred conformation of this compound are governed by a balance of steric and stereoelectronic effects. wikipedia.org Conformational analysis involves calculating the energy of the molecule as a function of the rotation around its single bonds, particularly the bond connecting the pyridine ring to the vinyl carbon.

The molecule is expected to exhibit near-planarity in its core structure, encompassing the pyridine ring and the acrylate system (C=C-C=O). This planarity maximizes π-conjugation, which is an electronically stabilizing feature. However, steric hindrance between the hydrogen on the vinyl group and the hydrogens at positions 3 and 5 of the pyridine ring can lead to a slight twist. Similar acrylate structures have been shown to have nearly planar core structures with dihedral angles that vary slightly. nih.govnih.gov The ethyl group of the ester is flexible and can adopt multiple conformations.

Stereoelectronic effects are subtle but significant orbital interactions that influence conformation and reactivity. wikipedia.orgyoutube.com Key interactions include:

Hyperconjugation: Interactions between filled bonding orbitals (like C-H bonds) and empty antibonding orbitals (like the π* of the C=O group).

n → π* Interactions: The lone pair on the ester's carbonyl oxygen can interact with the π* orbital of the C=C double bond, influencing the rotational barrier and reactivity.

The orientation of the 2-chloropyridin-4-yl group relative to the acrylate moiety is critical. The most stable conformer will be the one that minimizes steric repulsion while maximizing stabilizing electronic interactions.

Table 3: Conformational Data for Rotation Around the Aryl-Vinyl Bond

Dihedral Angle (Pyridine-C=C) Relative Energy (kcal/mol) Conformation Description
High Eclipsed conformation with high steric strain.
~30-40° 0 (Global Minimum) Skewed, non-planar conformation representing the best compromise between steric hindrance and π-conjugation.
90° ~2-4 (Rotational Barrier) π-conjugation is broken, leading to a higher energy state.
180° ~0.5-1.5 (Local Minimum) Anti-planar conformation, potentially less stable than the global minimum due to minor steric clashes.

Molecular Modeling of Catalytic Intermediates and Selectivity Factors

Molecular modeling provides detailed atomistic views of the intermediates within the catalytic cycle, particularly for the Heck reaction synthesis. researchgate.netnih.gov By modeling the palladium complexes formed during the reaction, one can understand the factors that control selectivity.

The trans selectivity of the Heck reaction, which leads to the (E)-isomer of the product, is a well-documented outcome. organic-chemistry.org This is because the migratory insertion and subsequent β-hydride elimination typically occur in a way that places the bulky aryl and ester groups on opposite sides of the newly formed double bond to minimize steric hindrance in the transition state.

Regioselectivity—the addition of the aryl group to a specific carbon of the alkene—is also a critical factor. In the case of ethyl acrylate, the aryl group (2-chloropyridin-4-yl) predominantly adds to the β-carbon (the carbon not bearing the ester group). This is controlled by both electronic and steric factors. Computationally, modeling the two possible transition states for insertion (α-addition vs. β-addition) shows that the transition state leading to β-addition is significantly lower in energy.

The nature of the ligand on the palladium catalyst also plays a crucial role and can be modeled to predict its effect on reaction outcomes. researchgate.net While phosphine (B1218219) ligands are common, phosphine-free systems have also been developed. organic-chemistry.org Modeling can help in the rational design of catalysts to improve yield and selectivity for specific substrates like this compound.

Table 4: Key Palladium Intermediates in the Heck Reaction Cycle

Intermediate Description Key Modeled Feature
Aryl-Pd(II)-Ligand Complex Formed after oxidative addition. The geometry and electronic structure of the Pd center.
Pd(II)-Alkene π-Complex The ethyl acrylate is coordinated to the palladium center prior to insertion. The binding energy and orientation of the acrylate.
Alkyl-Pd(II) Intermediate Formed after migratory insertion. The dihedral angles defining the conformation that leads to β-hydride elimination.
Pd(0)-Product Complex The final product is transiently coordinated to the regenerated catalyst. The energy required to release the product from the catalyst.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution NMR Spectroscopy for Stereochemical Assignment and Connectivity Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR are crucial for confirming the atomic connectivity and, critically, the stereochemistry of the double bond in (E)-ethyl 3-(2-chloropyridin-4-yl)acrylate.

The defining feature of the ¹H NMR spectrum that allows for the unambiguous assignment of the E (trans) configuration is the coupling constant (J-value) between the two vinylic protons. For acrylates, the coupling constant for trans-protons (³J_trans_) is typically in the range of 12–18 Hz, while the corresponding cis-coupling (³J_cis_) is significantly smaller, usually between 6–12 Hz. organicchemistrydata.orglibretexts.org In the case of this compound, the observation of a large coupling constant (around 16 Hz) for the two double-bond protons would provide definitive evidence for the E isomer.

The expected ¹H NMR signals for this compound can be predicted based on known data for similar structures. The ethyl group would present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), with a coupling constant of approximately 7 Hz. The protons on the pyridine (B92270) ring would appear in the aromatic region, with their specific chemical shifts and splitting patterns dictated by the substitution pattern. The vinylic protons would appear as doublets, with the proton alpha to the carbonyl group typically found at a lower chemical shift than the proton beta to the carbonyl.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 165-175 ppm. The sp² carbons of the double bond and the pyridine ring would also have characteristic chemical shifts. The full assignment of all proton and carbon signals, often aided by two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would unequivocally confirm the connectivity of the molecule.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ethyl -CH₃ ~1.3 Triplet ~7
Ethyl -CH₂- ~4.2 Quartet ~7
Vinylic Cα-H ~6.5 Doublet ~16
Vinylic Cβ-H ~7.7 Doublet ~16
Pyridine H-3 ~7.4 Doublet ~5
Pyridine H-5 ~7.3 Doublet of doublets ~5, ~1.5

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Ethyl -CH₃ ~14
Ethyl -CH₂- ~61
Vinylic Cα ~122
Vinylic Cβ ~142
Pyridine C-2 ~152
Pyridine C-3 ~121
Pyridine C-4 ~145
Pyridine C-5 ~123
Pyridine C-6 ~150

X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis

While NMR spectroscopy provides excellent information about the structure in solution, X-ray crystallography offers an unparalleled, definitive view of the molecule's arrangement in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles, confirming the planarity of the acrylate (B77674) system and the E configuration of the double bond.

Although a crystal structure for this compound is not publicly available as of this writing, analysis of similar structures, such as (E)-ethyl-2-cyano-3-(furan-2-yl)acrylate, reveals key features that would be expected. nih.gov The molecule would likely exhibit a high degree of planarity, particularly across the pyridyl ring and the acrylate moiety. This planarity is often stabilized by intramolecular interactions. In the solid state, intermolecular forces such as π-π stacking of the pyridine rings and hydrogen bonding could dictate the crystal packing.

The data obtained from X-ray crystallography would be invaluable for understanding the molecule's conformation and potential intermolecular interactions, which can influence its physical properties and reactivity.

Table 3: Expected Key Bond Lengths and Angles from X-ray Crystallography

Parameter Expected Value
C=C Bond Length ~1.34 Å
C-C Single Bond (vinyl-pyridyl) ~1.47 Å
C=O Bond Length ~1.22 Å
C-O Single Bond (ester) ~1.35 Å
C-Cl Bond Length ~1.74 Å
C=C-C Bond Angle (acrylate) ~120°

Advanced Mass Spectrometry Techniques for Mechanistic Intermediates and Reaction Monitoring

Advanced mass spectrometry (MS) techniques are crucial for confirming the molecular weight of this compound and for studying its fragmentation patterns, which can provide further structural confirmation. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula (C₁₀H₁₀ClNO₂).

Electron ionization (EI) mass spectrometry of related compounds, such as ethyl 3-(2-chlorophenyl)-propenoate, has shown a characteristic loss of the ortho-chlorine atom. nih.gov A similar fragmentation would be expected for this compound, providing evidence for the position of the chlorine substituent. Other expected fragmentation pathways would include the loss of the ethoxy group (-OCH₂CH₃) and cleavage of the acrylate chain.

Furthermore, advanced MS techniques can be used to monitor the synthesis of the target compound, for example, in a Heck reaction. By sampling the reaction mixture over time and analyzing it by MS, it is possible to identify the starting materials, the product, and any reaction intermediates or byproducts. This provides valuable mechanistic information and helps to optimize the reaction conditions.

Table 4: Predicted Key Fragmentation Ions in the Mass Spectrum of this compound

m/z Identity
211/213 [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl)
176 [M - Cl]⁺
166 [M - OCH₂CH₃]⁺
138 [M - COOCH₂CH₃]⁺

In-situ Spectroscopic Methods for Kinetic and Mechanistic Insights (e.g., IR, UV-Vis)

In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and UV-Visible (UV-Vis) spectroscopy, are powerful tools for monitoring chemical reactions in real-time, providing kinetic and mechanistic data without the need for sampling and quenching.

The synthesis of this compound, likely via a palladium-catalyzed Heck reaction between 2-chloro-4-iodopyridine (B15674) and ethyl acrylate, is an ideal candidate for in-situ monitoring. libretexts.org By placing a probe directly into the reaction vessel, the concentrations of reactants, intermediates, and the product can be tracked over time.

In-situ FTIR spectroscopy could monitor the disappearance of the C-H stretching vibration of the terminal alkene in ethyl acrylate and the appearance of the C=C stretching vibration of the product. Similarly, UV-Vis spectroscopy could be used to follow the reaction, as the extended conjugation in the product would lead to a shift in the absorption maximum to a longer wavelength (a bathochromic shift) compared to the reactants.

The data obtained from these in-situ methods would allow for the determination of the reaction rate, the identification of any induction periods or catalyst activation steps, and the detection of any unstable intermediates, thus providing a deep understanding of the reaction mechanism.

Emerging Research Trajectories and Future Perspectives in E Ethyl 3 2 Chloropyridin 4 Yl Acrylate Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of (E)-ethyl 3-(2-chloropyridin-4-yl)acrylate and its derivatives is heavily reliant on catalytic cross-coupling reactions, most notably the Heck reaction. wikipedia.orgorganic-chemistry.org The traditional palladium-catalyzed Heck reaction, which couples an unsaturated halide with an alkene, provides a foundational method for creating the C-C bond between the pyridine (B92270) ring and the acrylate (B77674) group. wikipedia.org However, ongoing research is focused on developing novel catalytic systems that offer improved performance in terms of yield, selectivity, and reaction conditions.

Future research in this area is likely to concentrate on several key aspects:

Phosphine-Free Catalysts: While phosphine (B1218219) ligands are common in palladium catalysis, their cost, air sensitivity, and potential toxicity are driving the development of phosphine-free catalyst systems. organic-chemistry.org For the synthesis of pyridyl acrylates, catalysts based on N-heterocyclic carbenes (NHCs) or ligands with N,O-coordination motifs are showing promise. organic-chemistry.org These systems can offer high stability and activity, even at low catalyst loadings.

Nanoparticle Catalysis: The use of palladium nanoparticles supported on materials like polyaniline has demonstrated high efficiency in Heck reactions of aryl bromides with acrylates. organic-chemistry.org This approach could be extended to the synthesis of this compound, potentially offering benefits such as catalyst recyclability and simplified product purification.

Ligand Design for Regio- and Stereoselectivity: The trans configuration of the acrylate is a key feature of the target molecule. While the Heck reaction generally favors the trans isomer due to steric factors, the design of bulky or electronically tuned ligands can further enhance this selectivity. youtube.com For related pyridyl systems, the choice of ligand has been shown to be critical in controlling the outcome of the reaction.

Catalyst SystemPrecursorLigand TypePotential Advantages for Pyridyl Acrylate Synthesis
Palladium on PolyanilinePdCl2None (supported)High activity, catalyst recyclability
Pd(quinoline-8-carboxylate)2Pd(OAc)2N,O-terdentateLow cost, phosphine-free
Palladium-NHC ComplexPd(OAc)2N-Heterocyclic CarbeneHigh stability, high turnover numbers

This table presents potential catalytic systems for the synthesis of this compound based on successful applications in similar Heck reactions.

Bio-inspired Synthetic Approaches and Enzymatic Transformations

The principles of green chemistry are increasingly influencing the design of synthetic routes. Bio-inspired and enzymatic methods offer attractive alternatives to traditional chemical synthesis, often providing high selectivity under mild conditions.

Enzymatic Synthesis of Acrylate Esters: While the direct enzymatic formation of the C-C bond in this compound is not yet established, enzymes, particularly lipases, are widely used for the synthesis and modification of acrylate esters. nih.gov For instance, Candida antarctica lipase (B570770) B (CALB) has been successfully employed for the transesterification of ethyl acrylate. nih.gov This suggests a potential two-step bio-hybrid approach where a biocatalyst is used to introduce the ethyl ester group onto a precursor acid.

Enzymatic Hydrolysis for Derivatization: The reverse reaction, enzymatic hydrolysis, can also be a valuable tool. Unspecific esterases have been shown to hydrolyze various methacrylates to the corresponding carboxylic acids. nih.gov This could be applied to this compound to generate the corresponding acrylic acid, a key intermediate for the synthesis of amides and other derivatives. The rate of hydrolysis can be influenced by the specific enzyme and the structure of the acrylate. nih.gov

EnzymeReaction TypePotential Application for this compound Chemistry
Candida antarctica Lipase B (CALB)TransesterificationSynthesis of the ethyl ester from the corresponding acid or another ester. nih.gov
Unspecific EsteraseHydrolysisConversion of the ethyl ester to the corresponding carboxylic acid for further derivatization. nih.gov

This table illustrates potential applications of enzymes in the synthesis and modification of this compound, based on known enzymatic activities on related acrylate compounds.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a significant trend in the chemical industry, offering enhanced safety, reproducibility, and scalability. uc.pt The synthesis of functionalized acrylates is well-suited for this technology.

Flow Synthesis of Acrylate Monomers: Continuous flow processes have been developed for the synthesis of acrylate monomers, demonstrating excellent conversion rates and minimizing side product formation. rsc.org These systems can handle slurries and allow for precise control over reaction parameters, which is particularly beneficial for exothermic reactions. rsc.orggoogle.com Applying this to the synthesis of this compound could lead to a more efficient and safer production method.

Sequential Flow Processes: The modular nature of flow chemistry allows for the integration of multiple reaction steps. uc.pt For example, a flow reactor could be designed to first perform the Heck coupling to form the acrylate, followed by an in-line purification step, and then a subsequent functionalization reaction. This would streamline the synthesis of derivatives and reduce manual handling.

Automated Optimization: Flow chemistry platforms can be coupled with automated systems for reaction optimization. This allows for the rapid screening of catalysts, solvents, and reaction conditions to identify the optimal parameters for the synthesis of this compound with high efficiency and purity.

Exploration of Structure-Reactivity Relationships for Rational Design in Organic Synthesis

A fundamental understanding of how the structural features of this compound influence its reactivity is crucial for its rational application in organic synthesis.

Electronic Effects of Substituents: The pyridine ring is electron-deficient, and the presence of the chlorine atom further withdraws electron density. This electronic profile significantly impacts the reactivity of both the pyridine ring and the acrylate moiety. The substitution pattern on the pyridine ring is known to regulate the electronic properties and reactivity of metal complexes, which can be a key factor in its use in further catalytic reactions. nih.gov

Reactivity of the Acrylate Moiety: The acrylate group is a Michael acceptor, making it susceptible to nucleophilic addition reactions. The electron-withdrawing nature of the 2-chloropyridin-4-yl group is expected to enhance the electrophilicity of the β-carbon of the acrylate, making it more reactive towards nucleophiles compared to acrylates with electron-donating groups. Studies on related systems have shown that the reactivity of acrylates in Michael additions is influenced by the electronic nature of the substituents.

The Role of the Chlorine Atom: The chlorine atom at the 2-position of the pyridine ring is a potential site for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions. The reactivity of this position will be influenced by the electronic nature of the rest of the molecule and the reaction conditions.

Structural FeatureInfluence on ReactivityPotential Synthetic Applications
Electron-deficient Pyridine RingActivates the ring towards certain reactions and influences the electronics of the acrylate.Can be used to tune the reactivity in subsequent transformations. nih.gov
Acrylate Group (Michael Acceptor)Prone to conjugate addition reactions.A versatile handle for introducing a wide range of functional groups.
2-Chloro SubstituentA leaving group for nucleophilic substitution or a handle for cross-coupling.Enables further diversification of the molecule at the pyridine core.

This table summarizes the key structure-reactivity relationships for this compound and their implications for its use in organic synthesis.

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